molecular formula C23H27ClF3N5O5 B12404422 Parp7-IN-12

Parp7-IN-12

Katalognummer: B12404422
Molekulargewicht: 545.9 g/mol
InChI-Schlüssel: IKONORYVINLXHN-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Parp7-IN-12 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family, which plays a crucial role in various cellular processes, including DNA repair, gene expression regulation, and cell death. Inhibition of PARP7 has shown potential in cancer therapy by restoring type I interferon signaling and inducing antitumor immunity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-12 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. Process optimization also focuses on minimizing waste and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Parp7-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological testing .

Wissenschaftliche Forschungsanwendungen

Parp7-IN-12 has a wide range of scientific research applications, including:

Wirkmechanismus

Parp7-IN-12 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition leads to the restoration of type I interferon signaling, which plays a crucial role in the immune response against tumors. The molecular targets of this compound include PARP7 itself and various downstream signaling molecules involved in the interferon pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Parp7-IN-12

This compound stands out due to its high selectivity and potency for PARP7, making it a valuable tool for studying the specific role of PARP7 in various biological processes. Its unique chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Biologische Aktivität

PARP7, also known as mono-ADP-ribosyltransferase, is a member of the poly(ADP-ribose) polymerase (PARP) family that plays a crucial role in various cellular processes, including transcription regulation, immune response, and cell cycle control. The compound Parp7-IN-12 is a selective inhibitor of PARP7 and has garnered attention for its potential therapeutic applications in cancer treatment and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound inhibits the catalytic activity of PARP7, which is known to negatively regulate the type I interferon (IFN) response in tumor cells. By inhibiting PARP7, this compound restores IFN signaling pathways that are often disrupted in cancer cells. This restoration can lead to:

  • Inhibition of Tumor Cell Proliferation : Enhanced IFN signaling directly inhibits cancer cell growth.
  • Activation of Immune Responses : Increased IFN levels stimulate immune cell activity, promoting anti-tumor immunity.

Case Studies

  • Lung Cancer Xenograft Model :
    • Administration of RBN-2397 (a related PARP7 inhibitor) resulted in complete tumor regression in a lung cancer xenograft model.
    • The treatment induced tumor-specific adaptive immune memory, highlighting the potential of PARP7 inhibitors in enhancing anti-tumor immunity .
  • Clinical Trials :
    • In a phase I trial involving patients with advanced solid tumors treated with RBN-2397, some patients exhibited stable disease for over three months, indicating potential efficacy in heavily pretreated populations .

Gene Expression Analysis

RNA sequencing studies have shown that inhibition of PARP7 leads to significant changes in gene expression, with over 800 genes affected. Notable findings include:

  • Enrichment of genes involved in cell cycle regulation , apoptosis , and immune responses .
  • A decrease in genes associated with cell adhesion and motility when PARP7 levels are reduced .

Biological Activity Table

Biological Activity Effect Reference
Inhibition of tumor cell proliferationRestores type I IFN signaling
Immune activationEnhances CD8+ T cell infiltration
Induction of apoptosisIncreases expression of pro-apoptotic genes
Regulation of transcriptionModulates gene expression related to stress response

Implications for Cancer Therapy

The inhibition of PARP7 by compounds like this compound presents a promising avenue for cancer therapy due to its dual role in directly affecting tumor biology and modulating immune responses. The ability to enhance type I IFN signaling suggests that PARP7 inhibitors could be particularly effective when used in combination with other immunotherapies or DNA-damaging agents.

Eigenschaften

Molekularformel

C23H27ClF3N5O5

Molekulargewicht

545.9 g/mol

IUPAC-Name

4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1

InChI-Schlüssel

IKONORYVINLXHN-DZGCQCFKSA-N

Isomerische SMILES

CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F

Kanonische SMILES

CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.